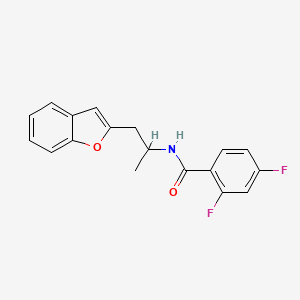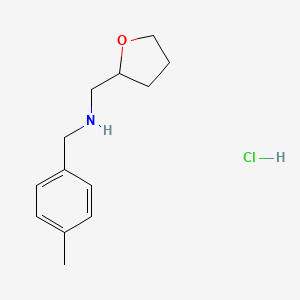
(4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride, commonly referred to as 4-Methyltetrahydrofuran-2-ylmethylbenzylamine hydrochloride, is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research. This compound is a derivative of the amino acid tyrosine and is used in a variety of laboratory experiments, including those related to drug development, biochemistry, and pharmacology.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for (4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride involves the reaction of 4-methylbenzyl chloride with tetrahydro-2-furanmethanamine followed by the addition of hydrochloric acid to form the hydrochloride salt.
Starting Materials
4-methylbenzyl chloride, tetrahydro-2-furanmethanamine, hydrochloric acid
Reaction
Step 1: 4-methylbenzyl chloride is reacted with tetrahydro-2-furanmethanamine in the presence of a base such as sodium hydroxide to form (4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine., Step 2: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of (4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride.
科学研究应用
4-Methyltetrahydrofuran-2-ylmethylbenzylamine hydrochloride has a wide range of applications in scientific research. It is used in the study of drug metabolism, drug receptor interactions, and drug transport. It is also used in the study of enzyme kinetics, protein-protein interactions, and receptor-ligand interactions. Additionally, it is used in the study of biochemical pathways, cellular signaling, and gene expression. Finally, it is used in the development of new drugs, as well as in the study of drug resistance and drug toxicity.
作用机制
The mechanism of action of 4-Methyltetrahydrofuran-2-ylmethylbenzylamine hydrochloride is not fully understood. However, it is believed to act as an agonist of the serotonin 5-HT2A receptor, an important target for many psychiatric drugs. Additionally, it is thought to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. Finally, it is believed to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins and other inflammatory mediators.
生化和生理效应
The biochemical and physiological effects of 4-Methyltetrahydrofuran-2-ylmethylbenzylamine hydrochloride are not fully understood. However, it is believed to have an antidepressant-like effect, as well as an anxiolytic-like effect. Additionally, it is believed to have anti-inflammatory and analgesic effects, as well as neuroprotective effects. Finally, it is believed to have anti-cancer effects, as well as anti-epileptic effects.
实验室实验的优点和局限性
The advantages of using 4-Methyltetrahydrofuran-2-ylmethylbenzylamine hydrochloride in laboratory experiments include its low cost, its ease of synthesis, and its wide range of applications. Additionally, it is a relatively safe compound and is not known to cause any adverse effects. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood, which can make it difficult to predict its effects in certain situations.
未来方向
There are several potential future directions for research on 4-Methyltetrahydrofuran-2-ylmethylbenzylamine hydrochloride. These include further studies on its mechanism of action, its effects on various biochemical and physiological processes, and its potential therapeutic applications. Additionally, further research could be done on its potential toxicity, its interactions with other drugs, and its potential for drug resistance. Finally, further studies could be done on its potential for use in drug delivery systems and its potential for use in combination therapies.
属性
IUPAC Name |
N-[(4-methylphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-11-4-6-12(7-5-11)9-14-10-13-3-2-8-15-13;/h4-7,13-14H,2-3,8-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVULGMTUVYZBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2CCCO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2574300.png)
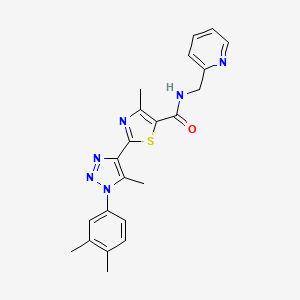
![4-Methoxybicyclo[2.2.1]heptan-1-amine;hydrochloride](/img/structure/B2574302.png)
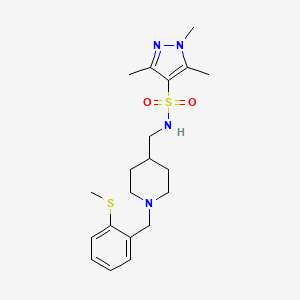
![2-[(4-chlorophenyl)sulfanyl]-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2574307.png)
![4-fluoro-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2574308.png)
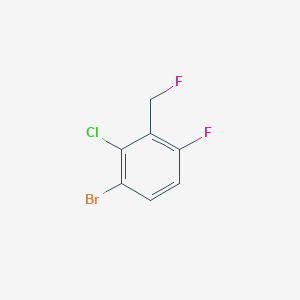
![4-[2-(4-Fluorophenyl)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2574310.png)
![N-(2-chlorophenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B2574311.png)
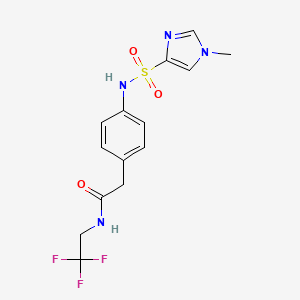
![(E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)(methoxy)amine](/img/structure/B2574313.png)
![2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-furylmethyl)butanamide](/img/structure/B2574316.png)
![2-(4-bromophenyl)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2574322.png)
